5-(chloromethyl)-1H-indole
Description
5-(Chloromethyl)-1H-indole is a halogenated indole derivative characterized by a chloromethyl (-CH$2$Cl) substituent at the 5-position of the indole core (C$8$H$_6$ClN). Indole derivatives are renowned for their biological and pharmacological significance, with substitutions at specific positions modulating reactivity, solubility, and interactions with biological targets. The chloromethyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis and drug development. Its molecular weight is 151.59 g/mol, with a monoisotopic mass of 151.019 .
Properties
IUPAC Name |
5-(chloromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZFAXLMWBPSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1H-indole can be achieved through several methods:
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Chloromethylation of Indole: : This method involves the direct chloromethylation of indole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out at elevated temperatures to facilitate the formation of the chloromethyl group at the fifth position of the indole ring.
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Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which undergoes cyclization and rearrangement to form the indole ring. The chloromethyl group can then be introduced through subsequent chloromethylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 5-(Chloromethyl)-1H-indole can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
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Oxidation Reactions: : The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction Reactions: : Reduction of the chloromethyl group can lead to the formation of methylindole derivatives. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-5-carboxaldehyde or indole-5-carboxylic acid.
Reduction: 5-Methyl-1H-indole.
Scientific Research Applications
5-(Chloromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1H-indole involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Substituent Position and Halogenation Patterns
The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis:
Key Insights :
- Halogen Position: Bromine at position 5 (vs.
- Dual Halogenation : Compounds like 5-Chloro-7-iodo-1H-indole exhibit enhanced biological activity due to synergistic electronic effects .
- Saturation : The dihydro structure in 5-(Chloromethyl)-1-methyl-2,3-dihydro-1H-indole reduces planarity, impacting interactions with aromatic biological targets .
Functional Group Variations
Functional groups such as aldehydes, esters, and nitro groups further diversify indole derivatives:
| Compound | Functional Group | Unique Properties | |
|---|---|---|---|
| 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde | -CHO at position 2 | Aldehyde group enables Schiff base formation; phenyl enhances hydrophobicity. | |
| Ethyl 5-chloro-4-methyl-1H-indole-2-carboxylate | -COOEt at position 2; -CH$_3$ at 4 | Ester group improves solubility; methyl substitution directs regioselectivity. | |
| 5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole | -NO$_2$ at position 2 | Nitro group increases electrophilicity, enabling nucleophilic substitution reactions. |
Key Insights :
- Aldehydes : Serve as intermediates for synthesizing hydrazones and thiosemicarbazones, useful in antimicrobial agents .
- Esters : Ethyl esters enhance bioavailability and metabolic stability compared to carboxylic acids .
Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
